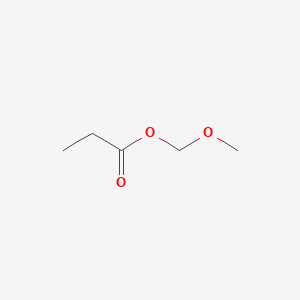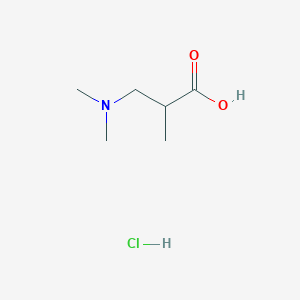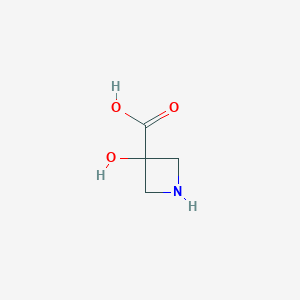![molecular formula C12H13NO5 B3151249 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid CAS No. 70767-64-5](/img/structure/B3151249.png)
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid
Overview
Description
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid, also known as BHAC, is a chemical compound that has gained significant attention in the field of organic chemistry due to its potential biological and medicinal applications. It has a molecular weight of 251.24 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13NO5/c14-10 (15)12 (17)7-13 (8-12)11 (16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2, (H,14,15) . This indicates that the compound has a complex structure with multiple functional groups, including a carbonyl group, a hydroxy group, and a benzyloxy group.
Scientific Research Applications
Synthesis of 2-carboxy-4-methylazetidine
A novel isomeric analog of dl-proline, 2-carboxy-4-methylazetidine, demonstrates the potential of azetidine derivatives in the synthesis of complex peptides. By reacting α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation, the title compound is produced, suggesting its utility in peptide engineering (Soriano, Podraza, & Cromwell, 1980).
Development of Non-Proteinogenic Amino Acids
The synthesis of unprotected 3-hydroxyazetidine carboxylic acids from D-glucose introduces a new class of peptide isosteres for medicinal chemistry. These compounds, capable of inhibiting glycosidases at micromolar levels, highlight the innovative use of azetidine derivatives as functional elements in drug development (Glawar et al., 2013).
Fluorinated Beta-Amino Acid Synthesis
The successful pathway to synthesize 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, showcases the versatility of azetidine compounds in creating building blocks for medicinal chemistry. This process involves bromofluorination, reduction, ring closure, and protecting group modifications, illustrating the compound's potential as a medicinal chemistry tool (Van Hende et al., 2009).
Angiotensin II Receptor Antagonists
The development of prodrugs for benzimidazole-7-carboxylic acids, aiming to improve oral bioavailability, underscores the strategic use of azetidine derivatives in optimizing drug delivery and efficacy. This research provides a foundation for further exploration of azetidine-based compounds in pharmaceutical development (Kubo et al., 1993).
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-1-phenylmethoxycarbonylazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)12(17)7-13(8-12)11(16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHDWSCWXHUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3151240.png)



